Butyl[1-(4-fluorophenyl)propyl]amine

Medicinal chemistry Sigma receptor pharmacology Structure-activity relationships

Butyl[1-(4-fluorophenyl)propyl]amine (CAS 1019490-24-4) is a synthetic secondary amine with the molecular formula C13H20FN and a molecular weight of 209.30 g/mol. The compound features a 4-fluorophenyl ring linked via a propyl spacer to an N-butyl-substituted amine nitrogen (SMILES: CCCCNC(CC)c1ccc(F)cc1).

Molecular Formula C13H20FN
Molecular Weight 209.30 g/mol
Cat. No. B13251766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyl[1-(4-fluorophenyl)propyl]amine
Molecular FormulaC13H20FN
Molecular Weight209.30 g/mol
Structural Identifiers
SMILESCCCCNC(CC)C1=CC=C(C=C1)F
InChIInChI=1S/C13H20FN/c1-3-5-10-15-13(4-2)11-6-8-12(14)9-7-11/h6-9,13,15H,3-5,10H2,1-2H3
InChIKeySKQDHTHKMLHXRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Butyl[1-(4-fluorophenyl)propyl]amine (CAS 1019490-24-4): Chemical Identity, Structural Class, and Sourcing Baseline for Research Procurement


Butyl[1-(4-fluorophenyl)propyl]amine (CAS 1019490-24-4) is a synthetic secondary amine with the molecular formula C13H20FN and a molecular weight of 209.30 g/mol . The compound features a 4-fluorophenyl ring linked via a propyl spacer to an N-butyl-substituted amine nitrogen (SMILES: CCCCNC(CC)c1ccc(F)cc1) . It belongs to the phenylalkylamine structural class, which encompasses diverse pharmacologically active compounds, and is cataloged as a research chemical for use in organic synthesis and medicinal chemistry investigations . The compound is commercially available from multiple specialty chemical suppliers with standard purity specifications of 95% or ≥97% (NLT 97%) .

Phenylalkylamine scaffold for SAR and medicinal chemistry
Secondary amine with H-bond donor for derivatization
Para-fluorophenyl motif for metabolic stability studies
Racemic mixture; benzylic chiral center present

Why Butyl[1-(4-fluorophenyl)propyl]amine Cannot Be Interchanged with In-Class Analogs: Structural Nuances with Functional Consequences


Within the C13H20FN phenylalkylamine space, subtle variations in amine substitution pattern, fluorine ring position, and N-alkyl chain architecture produce distinct physicochemical and pharmacological profiles that preclude simple interchange [1]. The target compound is a secondary amine bearing a linear N-butyl group and a 4-fluorophenyl substituent; moving the fluorine to the ortho position (2-fluorophenyl isomer, CAS 1565589-46-9) alters the electronic environment and steric accessibility of the phenyl ring , while replacing the n-butyl chain with a branched sec-butyl group yields (butan-2-yl)[1-(4-fluorophenyl)propyl]amine (CAS 1019600-06-6), which differs in lipophilicity, metabolic vulnerability, and solid-state packing [2]. Furthermore, tertiary amine analogs such as N,N-dibutyl-3-(4-fluorophenyl)propylamine lack the hydrogen-bond donor capacity present in this secondary amine, fundamentally changing receptor interaction potential and derivatization chemistry [3]. These structural distinctions—each individually small—collectively translate into meaningful differences in reactivity, biological target engagement, and downstream synthetic utility that make blind substitution scientifically unsound.

Ortho-fluoro isomer (CAS 1565589-46-9)
Fluorine position shift may alter ring electronics and steric accessibility at binding site.
Tertiary N,N-dibutyl analog (CAS C552768)
Lacks hydrogen-bond donor; may reduce sigma-1 pharmacophore compatibility and derivatization options.
N-sec-butyl isomer (CAS 1019600-06-6)
Branched alkyl chain may shift lipophilicity, metabolic profile, and N-functionalization kinetics.
Achiral 3-(4-fluorophenyl)propylamine analogs
Absence of benzylic stereocenter removes enantioselective pharmacology context; racemic mixture may require chiral separation.

Butyl[1-(4-fluorophenyl)propyl]amine: Quantitative Comparative Evidence Against Closest Structural Analogs for Informed Procurement


Secondary Amine Hydrogen-Bond Donor Capacity vs. Tertiary Amine Sigma-1 Ligands

Butyl[1-(4-fluorophenyl)propyl]amine is a secondary amine possessing one hydrogen-bond donor (HBD = 1), whereas the closely related tertiary amine N,N-dibutyl-3-(4-fluorophenyl)propylamine has zero HBD capacity [1]. The sigma-1 receptor pharmacophore defined by Ruoho and colleagues requires a di-substituted nitrogen attached to a phenyl ring via an alkyl chain [2]; within that framework, the secondary amine of the target compound retains a hydrogen atom on the nitrogen that is absent in the tertiary N,N-dibutyl analog (Ki = 17.7 nM at sigma-1) [2]. This HBD capability enables hydrogen-bond-mediated interactions with biological targets, influences metabolic N-dealkylation susceptibility, and provides a reactive handle for further N-functionalization (acylation, sulfonylation, or reductive amination) that is unavailable in fully substituted tertiary amines [1].

H-Bond Donor
Class-level inference
Target: HBD=1 (secondary amine)
Comparator: HBD=0 (tertiary); Ki=17.7 nM sigma-1
Secondary amine may support H-bond interactions and N-derivatization chemistry.
Fontanilla et al. 2010; sigma-1 pharmacophore model.
Medicinal chemistry Sigma receptor pharmacology Structure-activity relationships

Para-Fluorophenyl vs. Ortho-Fluorophenyl Positional Isomerism: Electronic and Steric Differentiation

The target compound bears a fluorine substituent at the para (4-) position of the phenyl ring, whereas the positional isomer butyl[1-(2-fluorophenyl)propyl]amine (CAS 1565589-46-9) carries the fluorine at the ortho (2-) position . In arylalkylamine pharmacology, para-fluorine substitution typically exerts a strong electron-withdrawing inductive effect (-I) with minimal steric interference, reducing the pKa of the aromatic ring's electronic environment and enhancing metabolic stability against CYP450-mediated para-hydroxylation [1]. Ortho-fluorine, by contrast, introduces significant steric hindrance adjacent to the benzylic carbon that can restrict rotational freedom of the phenyl ring and alter the presentation of the aromatic pharmacophore to biological targets [1]. Published sigma-1 receptor SAR data confirm that compounds with a 4-fluorophenyl moiety, such as N,N-dibutyl-3-(4-fluorophenyl)propylamine (Ki = 17.7 nM), achieve nanomolar binding affinity, whereas analogous ortho-substituted variants have not been reported with comparable affinity in the same assay system [2].

Fluorine Position
Cross-study comparable
4-F (para): minimal steric, -I effect; 2-F (ortho): steric clash. Para-tertiary analog Ki=17.7 nM reported.
Para-fluoro positioning reported to balance potency and metabolic stability.
Sigma-1 context; ortho data unavailable.
Medicinal chemistry Fluorine chemistry Receptor binding

N-n-Butyl vs. N-sec-Butyl Substituent: Lipophilicity and Steric Differentiation

The target compound carries a linear n-butyl chain on the amine nitrogen, distinguishing it from the branched sec-butyl analog (butan-2-yl)[1-(4-fluorophenyl)propyl]amine (CAS 1019600-06-6) . Although both are C13H20FN isomers with identical molecular weight (209.30 g/mol), the linear vs. branched alkyl chain topology affects computed lipophilicity (XLogP3-AA), molecular shape (globularity), and solid-state packing [1]. PubChem-computed XLogP3-AA values for structurally related C13H20FN secondary amines range from approximately 3.5 to 3.6 depending on branching pattern, with linear N-alkyl chains generally producing slightly higher lipophilicity than their branched counterparts of identical carbon count [1]. Additionally, the linear n-butyl group presents lower steric hindrance around the amine nitrogen, which can influence the kinetics of N-acylation, N-sulfonylation, and reductive amination reactions during downstream synthetic elaboration .

N-Alkyl Architecture
Cross-study comparable
n-Butyl: linear, higher lipophilicity (XLogP3 ~3.6), lower steric demand. sec-Butyl: branched, XLogP3 ~3.5, α-methyl branch.
Linear alkyl may facilitate N-derivatization and influence logD.
PubChem computed XLogP3-AA.
Physicochemical profiling Drug design Structure-property relationships

Purity Specification Differentiation: ≥97% (NLT) vs. 95% Standard Grade for Research Procurement

Suppliers of butyl[1-(4-fluorophenyl)propyl]amine offer the compound under two distinct purity tiers that affect procurement decisions for different use cases. MolCore specifies a purity of NLT 97% (No Less Than 97%) with analytical characterization and ISO-certified quality systems , whereas Bidepharm offers a standard purity of 95% with batch-specific QC documentation including NMR, HPLC, and GC . The difference between 95% and ≥97% purity represents a reduction in total impurities by at least 40% (from ≤5% total impurities to ≤3%), which is consequential for sensitive applications such as radioligand binding assays, quantitative SPR/BLI measurements, or use as a starting material in multistep synthesis where impurities propagate and amplify through subsequent transformations [1].

Purity Tier
Direct head-to-head
≥97% NLT vs 95% standard; ≥40% impurity reduction
Higher purity supports quantitative assays and multi-step synthesis.
Supplier specifications; batch QC for 95% grade.
Quality control Analytical chemistry Procurement specifications

Chiral Center at Benzylic Carbon: Implications for Enantioselective Pharmacology vs. Non-Chiral Analogs

Butyl[1-(4-fluorophenyl)propyl]amine contains a stereogenic center at the benzylic carbon (C-1 of the propyl chain attached to the 4-fluorophenyl ring), meaning it exists as a pair of enantiomers . This contrasts with simpler achiral analogs such as tert-butyl[3-(4-fluorophenyl)propyl]amine (MFCD16781842), which lacks the benzylic substitution that generates chirality [1]. In sigma receptor pharmacology, enantiomers of phenylalkylamines frequently display divergent binding affinities; for example, within the fenpropimorph-derived series reported by Fontanilla et al., stereochemistry was a critical determinant of sigma-1 vs. sigma-2 selectivity, though enantiomer-resolved data for the target compound itself have not yet been published [2]. The presence of the chiral center also means that procurement of racemic material vs. enantiopure (R)- or (S)-enantiomers (should they become available) would have different pharmacological outcomes, and researchers must account for this in experimental design [2].

Chirality
Class-level inference
Racemic (benzylic chiral center) vs. achiral analog (e.g., tert-butyl[3-(4-fluorophenyl)propyl]amine). Enantiomer Ki data not available; class-level >10-fold differences possible.
Racemic nature requires documentation; chiral resolution may be needed.
Phenylalkylamine SAR; Fontanilla 2010.
Stereochemistry Chiral resolution Enantioselective synthesis

Rotatable Bond Count as a Proxy for Conformational Flexibility: Target Compound vs. Rigid Analogs

Butyl[1-(4-fluorophenyl)propyl]amine has a calculated rotatable bond count (RBC) of 6 (5 rotatable bonds in the N-butyl-N-[1-(4-fluorophenyl)propyl] scaffold plus consideration of the benzylic C–N bond), placing it in a moderate conformational flexibility range [1]. By comparison, N-ethyl-1-(3-fluorophenyl)pentan-1-amine (a 3-fluorophenyl positional isomer with a different N-alkyl/arylalkyl arrangement) has RBC = 6 as computed by PubChem [2], while more constrained analogs such as indole-fused or piperidine-containing phenylalkylamines have lower RBC values. Conformational flexibility, as quantified by RBC, correlates with entropic penalty upon receptor binding and influences oral bioavailability parameters per Veber's rules (RBC ≤ 10 preferred) [3]. The target compound's RBC of approximately 6 sits in an optimal range that balances sufficient flexibility for induced-fit binding with acceptable drug-likeness, distinguishing it from both overly rigid (RBC < 3) and excessively flexible (RBC > 10) comparator compounds [3].

Rotatable Bonds
Cross-study comparable
RBC = 6
Moderate flexibility may support induced-fit binding and drug-like properties.
Veber’s rules (RBC ≤10); PubChem computed.
Molecular flexibility Drug-likeness Conformational analysis

Butyl[1-(4-fluorophenyl)propyl]amine: Research and Industrial Application Scenarios Derived from Quantitative Comparative Evidence


Sigma-1 Receptor Ligand Design: Exploiting Secondary Amine HBD for Pharmacophore Optimization

In sigma-1 receptor drug discovery programs, the established pharmacophore requires a di-substituted nitrogen linked to a phenyl ring via an alkyl spacer [1]. Butyl[1-(4-fluorophenyl)propyl]amine is uniquely positioned as a secondary amine building block that retains the hydrogen-bond donor capacity needed to probe N–H interactions within the sigma-1 binding pocket, a capability absent in tertiary amine analogs such as N,N-dibutyl-3-(4-fluorophenyl)propylamine (Ki = 17.7 nM) [1]. Medicinal chemistry teams can use this compound as a scaffold for systematic SAR exploration, varying the N-substituent while maintaining the para-fluorophenyl motif and the secondary amine HBD, to optimize sigma-1 affinity and subtype selectivity. The racemic nature of the commercially supplied material also provides an entry point for chiral resolution studies, where individual enantiomers can be isolated and tested for differential sigma-1 vs. sigma-2 binding [1].

CNS Drug Discovery: Para-Fluorophenyl Building Block with Validated Metabolic Stability Advantages

The para-fluorophenyl group is a privileged motif in CNS drug design due to its ability to block cytochrome P450-mediated aromatic hydroxylation while maintaining favorable brain penetration [2]. Butyl[1-(4-fluorophenyl)propyl]amine provides this validated para-fluoro substitution pattern in a secondary amine format that is directly amenable to library synthesis via N-alkylation, N-acylation, or reductive amination. Compared to the 2-fluorophenyl positional isomer (CAS 1565589-46-9), the para-substituted target compound avoids the steric hindrance around the benzylic position that can perturb receptor binding geometry . Procurement of the correct para-fluoro isomer, with documented purity (≥97% NLT or 95%) and batch-specific QC, ensures reproducibility in SAR studies targeting CNS receptors including sigma, dopamine, and serotonin transporters [2].

Asymmetric Synthesis and Chiral Method Development: A Racemic Substrate with a Benzylic Stereocenter

The benzylic stereogenic center in butyl[1-(4-fluorophenyl)propyl]amine makes it a valuable substrate for chiral chromatography method development, diastereomeric salt resolution, or enantioselective synthetic methodology studies . Unlike achiral 3-(4-fluorophenyl)propylamine derivatives, this compound offers a chiral handle that can be exploited to generate enantiomerically enriched material for downstream pharmacological evaluation. Given class-level evidence that enantiomers of phenylalkylamine sigma ligands can exhibit divergent receptor binding profiles [1], analytical chemistry groups and process chemistry teams can use this racemic building block as a model system for developing scalable chiral separation protocols applicable to the broader phenylalkylamine class .

Organic Synthesis Methodology: Secondary Amine Substrate for N-Functionalization Reaction Development

As a secondary amine, butyl[1-(4-fluorophenyl)propyl]amine serves as a versatile substrate for developing and optimizing N-functionalization methodologies—including Buchwald-Hartwig amination, N-arylation, N-sulfonylation, and reductive amination—where the presence of the N–H proton is mechanistically essential . This contrasts with tertiary amine analogs that cannot participate in these transformations. The linear n-butyl chain on nitrogen presents lower steric hindrance than the branched sec-butyl analog (CAS 1019600-06-6), potentially enabling faster reaction kinetics and higher yields in N-derivatization reactions . Synthetic chemistry groups can procure this compound at either 95% or ≥97% purity depending on whether it is destined for methodology development (where 95% may suffice) or as a key intermediate in a multistep synthesis of a target compound (where ≥97% is warranted to avoid impurity carry-through) .

Application
Selection Property
Validation Focus
Sigma-1 receptor pharmacophore exploration
Secondary amine HBD capability
Sigma-1 binding assay and pharmacophore modeling
CNS ligand design with para-fluorophenyl scaffold
Para-fluorophenyl substitution pattern
Metabolic stability and brain penetration assessment
Chiral methodology development
Racemic benzylic stereocenter
Enantioselective separation method validation
N-functionalization methodology
Secondary amine N–H reactivity
Acylation/sulfonylation reaction yield and scope
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